molecular formula C12H15NO2 B12116611 (2S)-2-amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-one

(2S)-2-amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-one

Cat. No.: B12116611
M. Wt: 205.25 g/mol
InChI Key: KWADEJYHBBQJTA-UHFFFAOYSA-N
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Description

(2S)-2-amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-one is a chiral compound with significant importance in organic chemistry. This compound features a unique structure with an amino group, an oxirane ring, and a phenyl group, making it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-one typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of a chiral amino alcohol with an epoxide under basic conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of chiral catalysts and high-throughput screening can optimize the process for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The oxirane ring can be reduced to form diols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include oximes, nitriles, diols, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-2-amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and chiral intermediates.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-one involves its interaction with various molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in enzyme inhibition studies and as a reactive intermediate in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-phenylpropan-1-ol: Lacks the oxirane ring, making it less reactive in certain types of chemical reactions.

    (2R)-2-amino-1-phenylpropan-1-one: Has a different stereochemistry, affecting its reactivity and interactions with chiral catalysts.

    (2S)-2-amino-1-[(2S)-2-methyloxiran-2-yl]-3-phenylpropan-1-one: The different stereochemistry of the oxirane ring can lead to different reaction pathways and products.

Uniqueness

The unique combination of the amino group, oxirane ring, and phenyl group in (2S)-2-amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-one makes it a versatile and valuable compound in various fields of research and industry. Its chiral nature and reactivity allow for the synthesis of a wide range of derivatives and its use in diverse applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-amino-1-(2-methyloxiran-2-yl)-3-phenylpropan-1-one

InChI

InChI=1S/C12H15NO2/c1-12(8-15-12)11(14)10(13)7-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3

InChI Key

KWADEJYHBBQJTA-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

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